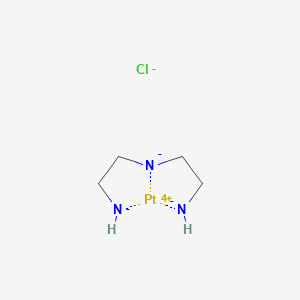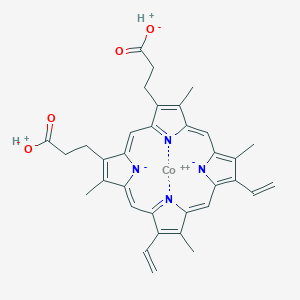
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DTT-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 is a small molecule inhibitor that targets the protein-protein interaction between p53 and MDM2, which is a key regulator of the p53 tumor suppressor pathway. The p53 pathway is frequently disrupted in cancer, and the development of small molecule inhibitors like DTT-001 has the potential to restore p53 function and induce apoptosis in cancer cells.
Wirkmechanismus
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its anti-tumor activity by binding to the p53-binding domain of MDM2, which prevents the interaction between p53 and MDM2. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and reducing the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. In addition to its anti-tumor activity, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have anti-inflammatory effects and may have potential applications in other diseases such as autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its specificity for the p53-MDM2 interaction, which reduces the risk of off-target effects and toxicity. However, one limitation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its low solubility, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide and improve its pharmacokinetic properties.
Zukünftige Richtungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has the potential to be a valuable therapeutic option for patients with cancer and other diseases. Future studies should focus on optimizing the formulation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide and improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, the combination of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide with other anti-cancer agents should be explored to further enhance its anti-tumor activity. Finally, the potential applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in other diseases such as autoimmune disorders should be investigated.
Synthesemethoden
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves a multistep process that begins with the reaction of 2-aminobenzoxazole with thioacetamide to form 4,5-dihydro-1,3-thiazol-2-amine. This intermediate is then reacted with 2-oxo-1,3-benzoxazole-3-acetic acid to form the final product, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been optimized to produce high yields and purity, making it suitable for further studies and applications.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied in preclinical models of cancer, and the results have shown promising anti-tumor activity. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to be effective in overcoming drug resistance in cancer cells, making it a potentially valuable therapeutic option for patients with refractory cancers.
Eigenschaften
Produktname |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide |
|---|---|
Molekularformel |
C13H13N3O3S |
Molekulargewicht |
291.33 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C13H13N3O3S/c17-11(15-12-14-6-8-20-12)5-7-16-9-3-1-2-4-10(9)19-13(16)18/h1-4H,5-8H2,(H,14,15,17) |
InChI-Schlüssel |
WOZJKNCFIBIRNS-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)







![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

